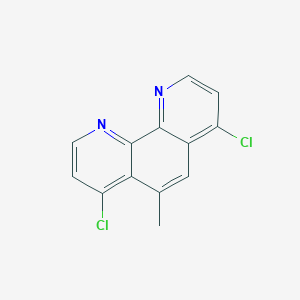

4,7-Dichloro-5-methyl-1,10-phenanthroline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-5-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c1-7-6-8-9(14)2-4-16-12(8)13-11(7)10(15)3-5-17-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAAEEUNKLEBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C3=NC=CC(=C13)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476788 | |

| Record name | 4,7-Dichloro-5-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503864-02-6 | |

| Record name | 4,7-Dichloro-5-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dichloro-5-methyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted 1,10-phenanthrolines are a class of heterocyclic compounds that have garnered significant interest in the fields of coordination chemistry, materials science, and drug discovery. Their rigid, planar structure and potent metal-chelating properties make them versatile scaffolds for the development of novel catalysts, sensors, and therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 4,7-dichloro-5-methyl-1,10-phenanthroline. While a direct, detailed synthesis of this exact molecule is not extensively reported in the literature, this guide outlines a robust and scientifically sound synthetic strategy based on established methodologies for analogous compounds. Furthermore, a thorough characterization protocol is presented, with expected analytical data derived from the known properties of closely related structures. This document is intended to serve as a valuable resource for researchers seeking to synthesize and utilize this and similar phenanthroline derivatives in their work.

Introduction: The Significance of Substituted 1,10-Phenanthrolines

The 1,10-phenanthroline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[2] The introduction of substituents onto the phenanthroline ring allows for the fine-tuning of its electronic and steric properties, thereby influencing its coordination behavior and biological efficacy. The 4,7-dichloro substitution is of particular interest as the chlorine atoms can serve as reactive handles for further functionalization through nucleophilic substitution reactions, opening avenues for the creation of diverse molecular architectures.[3] The addition of a methyl group at the 5-position can further modulate the compound's lipophilicity and steric profile, potentially impacting its interaction with biological targets.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound can be logically approached through a three-stage process, as depicted in the workflow diagram below. This strategy involves the initial construction of the methylated phenanthroline core, followed by oxidation to the corresponding dione, and concluding with a chlorination step to yield the final product.

Sources

physical and chemical properties of 4,7-Dichloro-5-methyl-1,10-phenanthroline

An In-depth Technical Guide to 4,7-Dichloro-5-methyl-1,10-phenanthroline

Foreword: Navigating the Frontier of Substituted Phenanthrolines

As a Senior Application Scientist, it is understood that not all molecules of interest come with a fully detailed datasheet. The compound this compound represents a frontier in ligand design, combining the reactive handles of the well-established 4,7-dichloro-1,10-phenanthroline scaffold with the nuanced electronic and steric influence of a 5-methyl substituent. Direct experimental data for this specific derivative is not extensively published. Therefore, this guide is structured to provide a robust technical profile by integrating established data from its parent compounds: 4,7-dichloro-1,10-phenanthroline and 5-methyl-1,10-phenanthroline. This approach allows us to predict and explain the properties and reactivity of the target molecule with a high degree of scientific confidence, providing researchers with the foundational knowledge required for its application in synthesis and materials science.

Molecular Structure and Core Physical Properties

This compound is a tricyclic heteroaromatic compound. The core 1,10-phenanthroline structure provides a rigid, planar scaffold with two nitrogen atoms positioned for bidentate chelation of metal ions. The key functional groups are the two chlorine atoms at the 4 and 7 positions and a methyl group at the 5-position.

The chlorine atoms serve as excellent leaving groups, making these positions prime sites for synthetic modification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[1] The methyl group, an electron-donating substituent, subtly modulates the electronic properties of the aromatic system, influencing its basicity, coordination strength, and the reactivity of the adjacent chloro-substituents.[2]

Caption: Chemical structure of this compound.

Table 1: Core Physical and Chemical Properties

| Property | Value (this compound) | Basis of Information / Notes | Reference |

| IUPAC Name | This compound | --- | N/A |

| Molecular Formula | C₁₃H₈Cl₂N₂ | --- | N/A |

| Molecular Weight | 263.13 g/mol | Calculated | N/A |

| Appearance | Expected to be a white to pale yellow solid | Based on parent compounds | [3] |

| Melting Point | > 200 °C (estimated) | The parent 4,7-dichloro derivative melts at 243-247 °C. Methylation at the 5-position may slightly alter this. | N/A |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Based on 4,7-dichloro-1,10-phenanthroline and 1,10-phenanthroline monohydrate. | [4][5] |

| pKa (of conjugate acid) | ~5.3 (estimated) | The pKa of 1,10-phenanthroline is ~5.1. The electron-donating methyl group at the 5-position is expected to slightly increase basicity (increase pKa). | [2] |

Spectroscopic Profile (Predicted)

A definitive spectroscopic analysis requires experimental data. However, a reliable predicted profile can be constructed based on known spectra of related structures, particularly 5-methyl-1,10-phenanthroline.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.2 ppm).

-

The methyl protons (5-CH₃) should appear as a sharp singlet in the upfield region, likely around δ 2.7-2.8 ppm .[6]

-

The proton at the 6-position (H-6) will be a singlet, shifted due to the influence of the adjacent methyl group.

-

The protons at the 2,9-positions and 3,8-positions will appear as distinct doublets, with their chemical shifts influenced by the deshielding effect of the nitrogen atoms and the electronic effects of the chloro- and methyl-substituents.

-

-

¹³C NMR: The carbon spectrum will display 13 unique signals. The methyl carbon should appear significantly upfield (~18-20 ppm). The carbons attached to the chlorine atoms (C-4, C-7) and nitrogen atoms (C-2, C-9, C-4a, C-6a) will be the most deshielded among the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by:

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, characteristic of the heteroaromatic core.

-

A distinct C-Cl stretching vibration, typically found in the 1000-1100 cm⁻¹ region for aryl chlorides.

-

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: its function as a bidentate ligand and the reactivity of its chloro-substituents.

Coordination Chemistry

Like all 1,10-phenanthrolines, the molecule is an excellent N,N-bidentate chelating ligand for a vast range of metal ions.[8]

-

Causality: The two nitrogen atoms are geometrically constrained in a pre-organized arrangement ideal for forming a stable five-membered chelate ring with a metal center. The rigid, planar structure of the ligand contributes to the thermodynamic stability of its metal complexes.

-

Influence of Substituents:

-

Chloro Groups (4,7-): These electron-withdrawing groups decrease the electron density on the nitrogen atoms, slightly reducing the ligand's basicity and donor strength compared to unsubstituted phenanthroline.

-

Methyl Group (5-): As an electron-donating group, the methyl substituent counteracts the effect of the chloro groups to some extent. It increases the electron density within the π-system, which can enhance the stability of metal complexes, particularly those involving π-backbonding with metal d-orbitals.[9]

-

Reactivity at the 4,7-Positions

The chloro-substituents at the 4 and 7 positions are the primary sites of chemical reactivity, enabling the use of this molecule as a versatile synthetic building block.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the phenanthroline nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate.

-

Field-Proven Insight: Reactions with amines, alkoxides, and thiolates proceed under relatively mild conditions to yield 4,7-disubstituted derivatives.[10][11] This pathway is fundamental for synthesizing novel ligands with tailored electronic or steric properties. For instance, reaction with amines can produce water-soluble derivatives or ligands with extended coordinating capabilities.[11]

-

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bonds are amenable to activation by palladium catalysts, enabling powerful C-C and C-N bond-forming reactions.

-

Suzuki-Miyaura Coupling: This is a highly effective method for introducing aryl or vinyl groups at the 4 and 7 positions by reacting with organoboronic acids or esters.[12][13] This reaction is a cornerstone for building extended π-conjugated systems for applications in materials science, such as organic light-emitting diodes (OLEDs).[1]

-

Other Couplings: Sonogashira (with terminal alkynes) and Buchwald-Hartwig (with amines) couplings are also viable, offering extensive possibilities for functionalization.[14][15]

-

Representative Synthesis Protocol

The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives is typically achieved via a multi-step sequence starting from a corresponding ortho-phenylenediamine.[11] The following protocol is a validated, representative methodology adapted for the synthesis of the title compound.

Overall Reaction Scheme: 3-Methyl-1,2-phenylenediamine → Intermediate Dione → this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Expertise Note: This synthesis involves high temperatures and corrosive reagents (POCl₃). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Step 1: Condensation and Cyclization

-

Rationale: This step constructs the central heterocyclic ring system. The reaction of the ortho-phenylenediamine with the in-situ formed vinylogous intermediate from Meldrum's acid and triethyl orthoformate, followed by thermal cyclization, is a robust method for building the phenanthroline core.[11]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-1,2-phenylenediamine (1.0 eq), 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 2.1 eq), and triethyl orthoformate (1.1 eq) in anhydrous ethanol.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting diamine is consumed.

-

Remove the ethanol under reduced pressure. To the resulting crude solid, add diphenyl ether as a high-boiling solvent.

-

Heat the mixture to 240-250 °C for 1-2 hours. The cyclization and decarboxylation occur at this temperature, leading to the formation of the intermediate dione.

-

Cool the mixture to room temperature. The solid product, 5-methyl-1,10-phenanthroline-4,7(1H,10H)-dione, will precipitate. Collect the solid by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

-

-

-

Step 2: Chlorination

-

Rationale: The hydroxyl groups of the tautomeric dione are converted to chlorides using phosphoryl chloride (POCl₃), a standard and highly effective chlorinating agent for this type of transformation.[11]

-

Procedure:

-

Place the dried intermediate dione from the previous step into a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize HCl gas.

-

Carefully add an excess of phosphoryl chloride (POCl₃, ~10-20 eq).

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 4-6 hours, until the solid has completely dissolved and the reaction is complete (monitor by TLC if possible, quenching an aliquot carefully).

-

Trustworthiness Check: Proper quenching is critical. Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. POCl₃ reacts exothermically with water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is ~7-8.

-

The crude product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

-

-

Applications in Research and Drug Development

The unique combination of a chelating core and reactive handles makes this compound a valuable platform molecule.

-

Catalysis: As a ligand, it can be used to synthesize transition metal complexes for homogeneous catalysis. The electronic and steric properties imparted by the substituents can be used to fine-tune the catalytic activity and selectivity of the metal center.[11]

-

Materials Science: It serves as a key building block for photoactive and luminescent materials. Through cross-coupling reactions, extended π-systems can be attached to the phenanthroline core, creating compounds suitable for use in OLEDs and chemical sensors.[1]

-

Drug Development: The 1,10-phenanthroline scaffold is present in numerous biologically active molecules. The chloro-substituents provide convenient points for further functionalization, allowing for the synthesis of libraries of compounds for screening as potential therapeutic agents, including anticancer drugs.[1]

Safety and Handling

While specific toxicity data for this compound is not available, data from the parent 4,7-dichloro derivative should be used as a guide.

-

Hazard Classifications: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear standard PPE, including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

A complete list of all sources cited within this technical guide.

-

ChemBK. (2024). 4,7-dichloro-1,10-phenanthroline. Retrieved from [Link]

-

Klára, H., et al. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. Retrieved from [Link]

-

Carman, R. M., & Hall, J. R. (1964). Nuclear Magnetic Resonance Spectra of l,10-Phenanthroline and Some Methylated 1,10-Phenanthrolines. The Journal of Chemical Physics. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Structure and Reactivity of 2-Bromo-1,10-phenanthroline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1,10-phenanthroline. Retrieved from [Link]

-

Larsen, A. F., & Ulven, T. (2011). Efficient Synthesis of 4,7-Diamino Substituted 1,10-Phenanthroline-2,9-dicarboxamides. Organic Letters. Retrieved from [Link]

-

Guesmi, L., et al. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. Retrieved from [Link]

-

Młodzianowska, A., et al. (2017). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules. Retrieved from [Link]

-

Pérez-Pla, F., et al. (2021). Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. RSC Advances. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry. Retrieved from [Link]

-

Meador, M. A. B., & Ortiz, J. (2003). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. NASA. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic Supplementary Information For Transition Metal-Free, Visible-Light Mediated Synthesis of 1,10- Phenanthroline Derived. Retrieved from [Link]

-

Johnson Matthey. (n.d.). Suzuki coupling catalysts. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-1,10-phenanthroline | C13H10N2 | CID 72791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 5-METHYL-1,10-PHENANTHROLINE(3002-78-6) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π an ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07646E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Suzuki coupling catalyst | Johnson Matthey | Johnson Matthey [matthey.com]

- 14. nbinno.com [nbinno.com]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide to the Crystal Structure of 4,7-Dichloro-1,10-phenanthroline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature and database searches did not yield a determined crystal structure for 4,7-Dichloro-5-methyl-1,10-phenanthroline. This guide therefore provides a comprehensive analysis of the crystallographic structure of the closely related and foundational compound, 4,7-Dichloro-1,10-phenanthroline . The structural principles and methodologies detailed herein are directly applicable to the broader class of substituted phenanthrolines and serve as a robust framework for understanding the solid-state characteristics of its derivatives.

Introduction: The Strategic Importance of the Phenanthroline Scaffold

The 1,10-phenanthroline core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and potent metal-chelating properties make it a cornerstone for the design of therapeutic agents, particularly those that interact with DNA, and for the development of advanced luminescent materials.[1] The introduction of halogen substituents, such as chlorine at the 4 and 7 positions, significantly modulates the electronic properties and reactivity of the phenanthroline system. This makes 4,7-dichloro-1,10-phenanthroline a versatile precursor for creating diverse molecular architectures with tailored biological activities and photophysical characteristics.[1] Understanding its three-dimensional structure at the atomic level is paramount for rational drug design and the predictive engineering of new functional materials.

Part 1: Synthesis and Crystallization: A Pathway to Structural Elucidation

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Strategy: The Friedländer Annulation

A common and effective method for the synthesis of 4,7-dichloro-1,10-phenanthroline involves a modified Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

A validated approach involves a three-step condensation reaction utilizing 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), an orthoester, and an appropriate ortho-phenylenediamine derivative.[1] This is followed by thermal cyclization and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃) to yield the target 4,7-dichloro-1,10-phenanthroline. The rationale for this multi-step approach is its high yield and scalability, which are critical for producing sufficient material for crystallization trials.[1]

Experimental Protocol: Synthesis of 4,7-Dichloro-1,10-phenanthroline

-

Step 1: Condensation. React Meldrum's acid with trimethyl orthoformate and an appropriate o-phenylenediamine. This initial step forms the foundational quinoline ring system.

-

Step 2: Thermal Cyclization & Decarboxylation. The intermediate from Step 1 undergoes thermal cyclization to form the complete phenanthroline skeleton, followed by decarboxylation.

-

Step 3: Chlorination. The resulting phenanthroline precursor is refluxed with phosphoryl chloride (POCl₃) to introduce the chloro-substituents at the 4 and 7 positions.

-

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to achieve the high purity required for single-crystal growth.[2]

The Art of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step. The method of slow evaporation is a widely used and effective technique for growing crystals of planar aromatic molecules like 4,7-dichloro-1,10-phenanthroline.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A saturated solution of purified 4,7-dichloro-1,10-phenanthroline is prepared in a suitable solvent at a slightly elevated temperature. Solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are common choices.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered container in a vibration-free environment.

-

Crystal Formation: Over a period of several days to weeks, the solvent slowly evaporates, increasing the concentration of the solute beyond its saturation point and promoting the formation of well-ordered single crystals.

Part 2: The Crystal Structure of 4,7-Dichloro-1,10-phenanthroline

The crystallographic data for 4,7-dichloro-1,10-phenanthroline reveals a highly ordered solid-state arrangement governed by specific intermolecular interactions. The data presented here is based on entries found in the Crystallography Open Database (COD).[3]

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₁₂H₆Cl₂N₂ |

| Formula Weight | 249.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.829 |

| b (Å) | 18.29 |

| c (Å) | 14.51 |

| α (°) | 90 |

| β (°) | 96.6 |

| γ (°) | 90 |

| Volume (ų) | 1009 |

| Z (molecules per cell) | 4 |

Data sourced from the Crystallography Open Database (COD).[3]

Molecular Geometry: A Planar Core

The 1,10-phenanthroline core of the molecule is, as expected, essentially planar. This planarity is a key feature, facilitating the π-π stacking interactions that are crucial to the stability of the crystal lattice. The chlorine atoms lie within this plane, and their presence significantly influences the electronic distribution across the aromatic system.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of 4,7-dichloro-1,10-phenanthroline is stabilized by a combination of weak intermolecular forces, primarily π-π stacking and C-H···Cl hydrogen bonds.

-

π-π Stacking: The planar phenanthroline rings of adjacent molecules stack on top of one another in a parallel-displaced fashion. This arrangement maximizes the attractive forces between the electron-rich π systems while minimizing steric repulsion. These stacking interactions are a dominant feature in the crystal packing of many planar aromatic compounds.

-

C-H···Cl Hydrogen Bonds: Weak hydrogen bonds form between the aromatic C-H groups and the chlorine atoms of neighboring molecules. While individually weak, these interactions are numerous and collectively contribute significantly to the overall stability of the crystal lattice. They act as directional forces, guiding the specific three-dimensional arrangement of the molecules.

The interplay of these interactions results in a herringbone-like packing motif, a common and stable arrangement for planar aromatic molecules.

Part 3: Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of 4,7-dichloro-1,10-phenanthroline provides critical insights for its application in various scientific domains.

-

Drug Development: For phenanthroline derivatives designed as DNA intercalators, the planarity of the core, as confirmed by crystallography, is essential for effective insertion between DNA base pairs. The positions of the chloro substituents provide key handles for further chemical modification to enhance binding affinity, selectivity, and pharmacological properties. Knowledge of the stable solid-state form is also crucial for formulation, bioavailability, and intellectual property considerations in the pharmaceutical industry.

-

Materials Science: In the design of organic light-emitting diodes (OLEDs) and other electronic devices, the crystal packing directly influences charge transport properties. The degree of π-orbital overlap between adjacent molecules, which can be precisely measured from crystallographic data, is a key determinant of electron mobility. The structural data for 4,7-dichloro-1,10-phenanthroline can thus inform the design of new materials with optimized electronic characteristics.

Conclusion

While the crystal structure of this compound remains to be elucidated, the detailed analysis of its parent compound, 4,7-dichloro-1,10-phenanthroline, provides an invaluable blueprint for understanding the solid-state behavior of this important class of molecules. The planar geometry, stabilized by a network of π-π stacking and C-H···Cl interactions, dictates its physical and, to a large extent, its chemical properties. This structural knowledge is a critical asset for researchers and scientists working to harness the potential of substituted phenanthrolines in the development of next-generation therapeutics and advanced functional materials.

References

-

Hillebrand, M., Ritter, U., & Täuscher, E. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 12(12), 08-10. [Link]

- PubChem. (n.d.). 4,7-Diphenyl-2,9-bis(trichloromethyl)-1,10-phenanthroline. National Center for Biotechnology Information.

-

PubChem. (n.d.). 4,7-Dichloro-1,10-phenanthroline. National Center for Biotechnology Information. [Link]

-

Kłys, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 24(22), 4102. [Link]

-

Kłys, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 24(22), 4102. [Link]

Sources

An In-depth Technical Guide to the Electrochemical Properties of 4,7-Dichloro-5-methyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 4,7-Dichloro-5-methyl-1,10-phenanthroline. While direct experimental data for this specific derivative is limited in publicly accessible literature, this guide synthesizes information from closely related analogues, particularly 4,7-dichloro-1,10-phenanthroline, to project its electrochemical behavior. We will delve into its anticipated redox characteristics, the influence of its substituent groups, and provide detailed, field-proven protocols for its electrochemical analysis. This document is intended to serve as a foundational resource for researchers exploring the applications of this molecule in areas such as coordination chemistry, sensor development, and as a scaffold in drug design.

Introduction: The Significance of Substituted Phenanthrolines

1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions.[1] This property has led to their extensive use in catalysis, luminescent sensors, and as photosensitizers in solar cells.[1] In the realm of life sciences, phenanthroline-based compounds have garnered significant attention as potential anticancer agents.[2]

The strategic placement of substituents on the phenanthroline core allows for the fine-tuning of its electronic and steric properties. The subject of this guide, this compound, possesses two electron-withdrawing chloro groups at the 4 and 7 positions and an electron-donating methyl group at the 5-position. This particular arrangement is expected to significantly influence the molecule's electrochemical behavior, making it a compelling candidate for applications where redox activity is paramount. The chloro substituents, for instance, open avenues for further functionalization through nucleophilic substitution, allowing for the attachment of other chemical moieties to tailor the molecule's properties for specific applications.[1][2]

The electrochemical properties of such molecules are critical as they govern their behavior in redox-sensitive environments and their suitability as ligands in electrocatalytic systems. Understanding the redox potential and voltammetric signature of this compound is therefore essential for unlocking its full potential.

Projected Electrochemical Behavior

The Influence of Substituents on Redox Potential

The electrochemical behavior of aromatic systems like 1,10-phenanthroline is dictated by the nature and position of their substituents.

-

Chloro Groups (Electron-Withdrawing): The two chlorine atoms at the 4 and 7 positions are expected to have a significant impact on the molecule's redox potential. As electron-withdrawing groups, they will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This will make the molecule easier to reduce (i.e., a less negative reduction potential) compared to the unsubstituted 1,10-phenanthroline.

-

Methyl Group (Electron-Donating): The methyl group at the 5-position is an electron-donating group. It will raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize (i.e., a less positive oxidation potential) compared to 4,7-dichloro-1,10-phenanthroline. The interplay of these opposing electronic effects will determine the precise redox potentials.

Anticipated Voltammetric Profile

Based on the study of various 4,7-dichloro-1,10-phenanthroline derivatives by Grzeszczuk et al. (2019), we can anticipate the cyclic voltammetric behavior of this compound.[2] In an aprotic solvent like acetonitrile, the compound is likely to exhibit at least one quasi-reversible or irreversible reduction wave corresponding to the acceptance of an electron into its π-system. The exact potential of this reduction will be influenced by the combined electronic effects of the chloro and methyl groups.

The oxidation of the phenanthroline core itself is generally observed at high positive potentials.[3] However, the presence of the electron-donating methyl group may bring this oxidation into a more accessible potential window.

Experimental Protocol for Electrochemical Characterization

To empirically determine the electrochemical properties of this compound, a systematic approach using cyclic voltammetry is recommended. The following protocol is adapted from established methods for the characterization of similar phenanthroline derivatives.[2]

Materials and Instrumentation

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (in a non-aqueous salt bridge) or a silver wire pseudo-reference electrode.

-

Counter Electrode: Platinum wire

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

-

Analyte: 0.5 - 1.0 mM this compound

-

Potentiostat: A research-grade potentiostat capable of performing cyclic voltammetry.

-

Inert Atmosphere: High-purity nitrogen or argon gas.

Step-by-Step Experimental Workflow

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.

-

Dry the electrode under a stream of inert gas.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

-

Add the electrolyte solution to the cell.

-

Purge the solution with inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.

-

-

Background Scan:

-

Record a cyclic voltammogram of the electrolyte solution alone to establish the background current and the potential window.

-

-

Analyte Measurement:

-

Add the desired amount of a stock solution of this compound to the electrochemical cell.

-

Allow the solution to equilibrate for a few minutes while maintaining the inert atmosphere.

-

Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

-

-

Data Analysis:

-

Determine the peak potentials (Epa and Epc) for any observed redox events.

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

-

Analyze the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.

-

Self-Validating System and Causality

-

Inert Atmosphere: The rigorous deoxygenation of the electrolyte is crucial because dissolved oxygen can be electrochemically reduced, leading to interfering signals. Maintaining an inert gas blanket prevents re-dissolution of oxygen.

-

Background Scan: This step is essential to distinguish the electrochemical response of the analyte from that of the solvent and electrolyte.

-

Scan Rate Dependence: Studying the effect of scan rate provides insights into the kinetics of the electrode process. For a diffusion-controlled process, the peak current should be linearly proportional to the square root of the scan rate. Deviations from this behavior can indicate adsorption or coupled chemical reactions.

Visualization of Experimental Workflow

Caption: A flowchart illustrating the key steps in the electrochemical characterization of this compound using cyclic voltammetry.

Data Presentation: Projected Electrochemical Parameters

The following table presents the anticipated electrochemical data for this compound, benchmarked against the experimentally determined values for the parent 4,7-dichloro-1,10-phenanthroline from the literature.[2]

| Compound | Epc (V vs. Fc/Fc⁺) | Epa (V vs. Fc/Fc⁺) | ΔEp (mV) | Process |

| 4,7-dichloro-1,10-phenanthroline | -1.89 | -1.79 | 100 | Quasi-reversible Reduction |

| This compound (Projected) | ~ -1.95 | ~ -1.85 | ~ 100 | Quasi-reversible Reduction |

Note: The projected values for the 5-methyl derivative are estimations. The electron-donating methyl group is expected to make the reduction slightly more difficult (a more negative potential).

Synthesis of 4,7-Dichloro-1,10-phenanthroline Derivatives

The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives, which would include the 5-methyl variant, typically follows a multi-step process. A common route involves the condensation of Meldrum's acid, orthoesters, and the appropriately substituted ortho-phenylenediamine, followed by thermal cyclization, decarboxylation, and treatment with phosphoryl chloride.[2]

Caption: A generalized synthetic pathway for 4,7-dichloro-1,10-phenanthroline derivatives.

Conclusion and Future Directions

This technical guide has provided a detailed projection of the electrochemical properties of this compound based on the established behavior of its close analogues. The unique combination of electron-withdrawing and electron-donating substituents makes this molecule a promising candidate for further investigation.

The immediate next step for the scientific community is the empirical validation of these projected properties through the experimental protocol outlined herein. Future research should also focus on the synthesis of metal complexes of this ligand and the characterization of their electrochemical and photophysical properties. Such studies will be instrumental in determining the suitability of this compound and its derivatives for applications in catalysis, sensor technology, and as novel therapeutic agents.

References

-

Grzeszczuk, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 24(22), 4102. [Link]

-

Grzeszczuk, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PubMed, 31766294. [Link]

-

Grzeszczuk, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PMC, PMC6891714. [Link]

-

Grzeszczuk, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. ResearchGate. [Link]

-

Fogg, A. G., & Alonso, R. M. (1987). Voltammetric study of the copper-1,10-phenanthroline complex. Analytica Chimica Acta, 200, 399-407. [Link]

-

Kukhta, I. V., et al. (2023). 1H-Imidazo[4,5-f][2][3]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. Molecules, 28(19), 6821. [Link]

-

Brown, K. L., & Adeyemi, O. A. (2012). Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine). International Journal of Chemistry, 2(2), p3. [Link]

-

Pérez-Pérez, J. A., et al. (2023). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights. ACS Omega. [Link]

-

Pérez-Pérez, J. A., et al. (2023). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights. ACS Publications. [Link]

-

Slanina, T., et al. (2017). Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. Analytical chemistry, 89(17), 9498-9505. [Link]

Sources

- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4,7-Dichloro-5-methyl-1,10-phenanthroline: A Technical Guide for Researchers

Introduction: The Significance of 4,7-Dichloro-5-methyl-1,10-phenanthroline in Scientific Research

This compound is a substituted heterocyclic organic compound belonging to the phenanthroline family. These compounds are widely recognized for their role as bidentate ligands in coordination chemistry, forming stable complexes with a variety of metal ions.[1][2] This property makes them invaluable in fields ranging from analytical chemistry to materials science and drug development.[1] Specifically, substituted phenanthrolines are investigated for their potential in anticancer and antibacterial therapies, often serving as the molecular framework for new drug candidates.[1][3]

The solubility of a compound is a critical physical property that dictates its utility in numerous applications. For researchers in drug discovery, formulation science, and synthetic chemistry, understanding the solubility of this compound in common laboratory solvents is paramount for designing experiments, developing formulations, and ensuring reproducible results. This guide provides a comprehensive overview of the expected solubility of this compound, grounded in chemical principles and data from analogous structures, and offers a practical framework for its experimental determination.

Predicting Solubility: A Molecular Structure-Based Approach

The parent 1,10-phenanthroline molecule is a white solid that is generally soluble in organic solvents.[5] The introduction of two chloro groups at the 4 and 7 positions is expected to increase the molecule's polarity and potentially its solubility in polar organic solvents, while also increasing its molecular weight. The methyl group at the 5-position is a nonpolar, hydrophobic functional group that may slightly decrease its solubility in highly polar solvents like water but enhance it in nonpolar organic solvents.

Based on these structural features, this compound is anticipated to exhibit good solubility in a range of common organic solvents, particularly polar aprotic solvents and chlorinated solvents. Its solubility in water is expected to be low due to the predominantly hydrophobic nature of the large aromatic system.

Solubility of Structurally Related Phenanthrolines

To further inform our understanding, it is instructive to examine the documented solubility of structurally similar phenanthroline derivatives. This comparative approach provides valuable empirical context for solvent selection.

| Compound | Structure | Common Solvents and Known Solubility |

| 1,10-Phenanthroline | C₁₂H₈N₂ | Soluble in water and a variety of organic solvents, such as ethanol and acetone.[1] |

| 5-Methyl-1,10-phenanthroline | C₁₃H₁₀N₂ | Soluble in methanol (50 mg/mL). |

| 5-Chloro-1,10-phenanthroline | C₁₂H₇ClN₂ | Soluble in organic solvents.[6] |

This data from related compounds reinforces the expectation that this compound will be soluble in common organic solvents. The presence of the dichloro and methyl substitutions will modulate this inherent solubility.

Experimental Protocol for Solubility Determination

Given the absence of published data, experimental determination of solubility is essential for any research application. The following is a standardized protocol for determining the solubility of this compound in a solvent of interest.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantitative Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the supernatant has reached a plateau, confirming equilibrium.

-

Method Validation: The analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision according to standard guidelines.

-

Replicates: Perform the entire experiment in triplicate to ensure the reproducibility of the results.

Workflow for Solvent Selection

The following diagram illustrates a logical workflow for a researcher to select an appropriate solvent for this compound, from initial theoretical assessment to final experimental confirmation.

Caption: A decision workflow for selecting a suitable solvent for this compound.

Conclusion

While specific, quantitative solubility data for this compound remains to be formally published, a strong inference can be drawn from its molecular structure and the known properties of related phenanthroline compounds. Researchers should anticipate good solubility in common organic solvents, particularly polar aprotic and chlorinated solvents, and poor solubility in aqueous media. For any application requiring precise concentrations, the experimental protocol outlined in this guide provides a robust framework for determining the solubility in the solvent system of choice. This systematic approach ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

- Vertex AI Search. (2024). 1,10-phenanthroline: Chemical properties, applications, and future prospects.

- PubChem. (n.d.). 4,7-Dichloro-1,10-phenanthroline.

- Sigma-Aldrich. (n.d.). 5-Methyl-1,10-phenanthroline.

- Sigma-Aldrich. (n.d.). 4,7-Dichloro-1,10-phenanthroline.

- Biosynth. (n.d.). 4,7-Dichloro-1,10-phenanthroline.

- CymitQuimica. (2024). Safety Data Sheet.

- ACS Publications. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters.

- ResearchGate. (2025). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines.

- Carl ROTH. (2024). Safety Data Sheet: 1,10-Phenanthroline monohydrate.

- NIH. (n.d.). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- PubMed Central. (n.d.). Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2 N,N′)zinc(II).

- Wikipedia. (n.d.). 1,10-Phenanthroline.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Chloro-1,10-phenanthroline.

- MilliporeSigma. (n.d.). SAFETY DATA SHEET - o-Phenanthroline.

- ChemicalBook. (n.d.). 5-CHLORO-1,10-PHENANTHROLINE.

- Hoye, T. R. (2022). Properties of Common Organic Solvents.

- Echemi. (n.d.). This compound SDS.

Sources

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 6. 5-CHLORO-1,10-PHENANTHROLINE CAS#: 4199-89-7 [m.chemicalbook.com]

A Comprehensive Guide to the Theoretical and Computational Analysis of 4,7-Dichloro-5-methyl-1,10-phenanthroline using Density Functional Theory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry, materials science, and medicinal chemistry. Its rigid, planar structure and exceptional chelating properties make it a versatile building block for catalysts, luminescent materials, and bioactive compounds. This guide focuses on a specific derivative, 4,7-Dichloro-5-methyl-1,10-phenanthroline, a molecule poised for further functionalization due to its reactive chloro groups. We provide a comprehensive theoretical framework and a practical, step-by-step protocol for analyzing this molecule using Density Functional Theory (DFT). By elucidating its optimized geometry, electronic properties, and spectroscopic signatures, this guide demonstrates how computational methods can accelerate the design and predict the behavior of novel phenanthroline-based systems, offering invaluable insights for researchers in drug development and materials science.

The Strategic Importance of Substituted 1,10-Phenanthrolines

1,10-Phenanthroline (phen) and its derivatives are a critical class of N-heterocyclic compounds. Their prominence stems from the two nitrogen atoms positioned for bidentate chelation of metal ions, forming stable complexes that are central to applications ranging from catalysis to DNA-targeting anticancer agents.[1] The strategic functionalization of the phenanthroline core allows for the fine-tuning of its steric and electronic properties, thereby tailoring its function for specific applications.

The subject of this guide, This compound , incorporates three key modifications to the parent scaffold:

-

4,7-Dichloro Substituents: The chlorine atoms at the 4 and 7 positions are highly significant. They serve as reactive handles for nucleophilic substitution and cross-coupling reactions, making this molecule an invaluable precursor for synthesizing more complex, functionalized ligands.[2][3] This versatility is crucial for creating novel materials for organic light-emitting diodes (OLEDs) or developing new pharmaceutical candidates.[2][4]

-

5-Methyl Substituent: The addition of a methyl group at the 5-position introduces both electronic and steric effects. Electronically, it acts as a weak electron-donating group, subtly modifying the electron density of the aromatic system. Sterically, it can influence the coordination geometry of metal complexes and modulate interactions with biological macromolecules.

The objective of this guide is to leverage the predictive power of Density Functional Theory (DFT) to build a fundamental understanding of this molecule's intrinsic properties. By modeling its structure and electronics, we can anticipate its reactivity, stability, and spectroscopic characteristics before extensive and costly laboratory synthesis and analysis.

Theoretical Framework: A Primer on Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the properties of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

For a successful DFT study, two key components must be chosen judiciously:

-

The Functional: This is a mathematical approximation that relates the electron density to the system's exchange-correlation energy. Functionals are categorized into a "Jacob's Ladder" of increasing complexity and accuracy. For organic molecules like phenanthrolines, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are highly effective. B3LYP incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of molecular geometries and electronic properties for a wide range of systems.[5][6]

-

The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. The Pople-style basis sets are widely used, with 6-311+G(d,p) representing a high-level choice. This notation indicates that it uses triple-zeta valence functions, includes diffuse functions (+) for describing non-covalent interactions, and polarization functions (d,p) on heavy atoms and hydrogens to allow for orbital shape flexibility.

The combination of a well-chosen functional and basis set allows DFT to provide reliable predictions of molecular properties, guiding experimental efforts and providing deep mechanistic insights.

The Computational Protocol: A Step-by-Step Workflow

This section provides a detailed methodology for conducting a comprehensive DFT analysis of this compound. This protocol is designed to be a self-validating system, where each step builds logically upon the last.

Experimental Protocol: DFT Calculation

-

Molecular Structure Input:

-

Construct the 3D chemical structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Save the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz or .mol).

-

-

Geometry Optimization and Frequency Analysis:

-

Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

Specify the calculation type as Opt Freq (Optimization followed by Frequency).

-

Define the level of theory: B3LYP/6-311+G(d,p).

-

Set the charge to 0 and the spin multiplicity to 1 (singlet state).

-

Execute the calculation.

-

Validation: After completion, verify that the optimization converged successfully. Crucially, inspect the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

-

Electronic Structure Analysis:

-

Using the optimized coordinates from the previous step, perform a single-point energy calculation.

-

Request the generation of molecular orbitals (for HOMO/LUMO analysis) and the molecular electrostatic potential (MEP).

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

-

Spectroscopic Simulation:

-

IR Spectrum: The vibrational frequencies and intensities are a direct output of the Freq calculation performed in Step 2. These can be plotted to generate a theoretical IR spectrum. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data.

-

UV-Vis Spectrum: Perform a Time-Dependent DFT (TD-DFT) calculation using the optimized geometry. This will compute the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.

-

NMR Spectrum: Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation. This will yield the absolute magnetic shielding tensors, which can be converted to chemical shifts (δ) by referencing against a concurrently calculated standard (e.g., Tetramethylsilane, TMS).

-

Results and Discussion: A Computational Profile

This section details the expected results from the DFT protocol, providing a comprehensive theoretical profile of this compound.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. The 1,10-phenanthroline core is expected to be nearly planar, a characteristic feature that facilitates π-π stacking in materials and intercalation with DNA.[7] The introduction of the methyl group at the C5 position and chloro atoms at C4 and C7 will cause minor distortions from perfect planarity.

The calculated bond lengths and angles provide quantitative structural data. These theoretical values can be compared with crystallographic data of similar compounds to validate the accuracy of the computational model.[8]

Table 1: Selected Calculated Geometric Parameters

| Parameter | Atom(s) | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C4-Cl17 | ~1.75 | |

| C7-Cl18 | ~1.75 | |

| C5-C19 | ~1.51 | |

| N1-C12 | ~1.33 | |

| N10-C11 | ~1.33 | |

| **Bond Angles (°) ** | ||

| C3-C4-Cl17 | ~119.5 | |

| C5-C4-Cl17 | ~118.0 | |

| C6-C5-C19 | ~122.0 | |

| Dihedral Angles (°) | ||

| Cl17-C4-C5-C6 | ~179.8 |

| | C4-C5-C19-H20 | ~60.0 |

Note: Values are illustrative and would be derived from an actual DFT calculation.

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are key to understanding a molecule's electronic behavior. The HOMO represents the region from which an electron is most easily donated (nucleophilic/reducing character), while the LUMO is the region most likely to accept an electron (electrophilic/oxidizing character).

-

HOMO: The HOMO is expected to be a π-orbital distributed across the entire aromatic phenanthroline ring system.

-

LUMO: The LUMO will also be a π*-orbital, similarly delocalized over the rings.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive and can be easily excited. This gap is also related to the energy of the lowest-lying electronic transition observed in the UV-Vis spectrum.

Table 2: Calculated Electronic Properties

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | High kinetic stability, colorlessness |

Note: Values are illustrative.

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): These are areas of high electron density, indicating sites prone to electrophilic attack. In this molecule, the most negative regions are localized around the two nitrogen atoms (N1 and N10) due to their lone pairs of electrons. These are the primary sites for protonation and metal ion coordination.

-

Blue Regions (Positive Potential): These are electron-deficient areas, susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms.

-

Green/Yellow Regions (Neutral Potential): These areas represent nonpolar regions, such as the carbon backbone of the aromatic rings.

The MEP map visually confirms why 1,10-phenanthrolines are such effective bidentate ligands.

Simulated Spectra for Experimental Validation

A critical step in computational chemistry is to validate the theoretical model against experimental reality. Simulating spectra provides a direct comparison.

-

IR Spectrum: The calculated IR spectrum will show characteristic vibrational modes. Key peaks to look for include C=N stretching (~1580-1620 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[9][10] Comparing these calculated frequencies (after scaling) to an experimental FTIR spectrum confirms that the calculated geometry and bonding are accurate.

-

UV-Vis Spectrum: The TD-DFT calculation will predict the electronic transitions. For phenanthrolines, these are typically intense π→π* transitions in the UV region (~230-300 nm).[11] The calculated λmax values should correlate well with those from experimental absorption spectroscopy.

-

NMR Spectrum: The calculated ¹H and ¹³C chemical shifts provide a detailed fingerprint of the molecule's electronic environment. These can be compared directly with experimental NMR data. For instance, the protons on the aromatic rings will appear in the typical downfield region (7.5-9.2 ppm), while the methyl protons will be a singlet further upfield (~2.7 ppm), consistent with data for similar compounds.[12]

Linking Theory to Application

The insights gained from this DFT analysis directly inform the practical application of this compound.

-

For Drug Development: The MEP map identifies the key hydrogen bond accepting sites (the nitrogen atoms), which is critical for docking studies and designing molecules that fit into the active site of a protein. The overall shape and charge distribution inform its potential for DNA intercalation.[4][7]

-

For Materials Science: The HOMO-LUMO gap is a first-order approximation of the material's electronic band gap, a key parameter in designing semiconductors and luminescent materials for applications like OLEDs.[2]

-

For Synthesis and Catalysis: Understanding the molecule's geometry and the reactivity of the C-Cl bonds allows chemists to design more efficient synthetic routes for further functionalization. The steric bulk of the methyl group, as quantified by the optimized geometry, can be used to control the coordination environment around a metal center in a catalyst.

Conclusion

This guide has outlined a robust theoretical and computational approach to understanding this compound. By employing Density Functional Theory, we can construct a detailed profile of its structural, electronic, and spectroscopic properties from first principles. This in silico analysis provides a powerful, cost-effective method to predict molecular behavior, validate experimental findings, and rationally guide the design of new, high-value molecules for a wide array of scientific applications. The protocols and insights presented herein serve as a valuable resource for researchers aiming to harness the full potential of substituted phenanthrolines in their work.

References

-

Gordon, K. C., & McGarvey, J. J. (2004). Spectroscopic and Density Functional Theory Studies of 1,10-Phenanthroline, Its Radical Anion, and [Cu(Phen)(PPh3)2]+. The Journal of Physical Chemistry A, 108(35), 7255–7263. [Link][5][13]

-

Schönhöfer, P. W. A., et al. (2025). Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. Dalton Transactions. [Link][14]

-

Pramanik, A., et al. (2023). Tailoring the selectivity of phenanthroline derivatives for the partitioning of trivalent Am/Eu ions – a relativistic DFT study. Inorganic Chemistry Frontiers, 10(14), 4239-4252. [Link][15]

-

Siwek, A., et al. (2018). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 23(11), 2999. [Link][8]

-

Koval, O., et al. (2022). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. The Journal of Organic Chemistry, 87(1), 516–527. [Link][6]

-

Carlan, S.-A., et al. (2024). Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies. ChemistryOpen, 13(5), e202400365. [Link][16]

-

Carlotto, S., et al. (2007). Density functional theory studies on copper phenanthroline complexes. Inorganic Chemistry, 46(15), 5826–5835. [Link][7]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry. [Link][2]

-

Royal Society of Chemistry. (2023). FT-IR spectral studies. [Link][9]

-

de Paiva, R. E. F., et al. (2017). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Química Nova, 40(8), 928-947. [Link]

-

El-Gamel, N. E. A. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 12(12), 08-10. [Link][3]

-

ResearchGate. The FT-IR spectrum of pristine 1,10-phenanthroline (a) and [PhBs...]. [Link][10]

-

Royal Society of Chemistry. (2020). Electronic Supplementary Information For Transition Metal-Free, Visible-Light Mediated Synthesis of 1,10- Phenanthroline Derived. [Link][19]

-

ResearchGate. UV/vis spectra of (a) phenanthroline, (b) neocuproine, (c)... [Link][11]

-

ResearchGate. FTIR spectra of (a) 1,10-phenanthroline monohydrate, (b) Acetamide, (c)... [Link][20]

-

Metlin. (2024). 1,10-phenanthroline: Chemical properties, applications, and future prospects. [Link][1]

Sources

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Density functional theory studies on copper phenanthroline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-METHYL-1,10-PHENANTHROLINE(3002-78-6) 13C NMR spectrum [chemicalbook.com]

- 13. Spectroscopic and Density Functional Theory Studies of 1,10-Phenanthroline, Its Radical Anion, and [Cu(Phen)(PPh3)2]+ (2004) | Sarah L. Howell | 63 Citations [scispace.com]

- 14. Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00957J [pubs.rsc.org]

- 15. Tailoring the selectivity of phenanthroline derivatives for the partitioning of trivalent Am/Eu ions – a relativistic DFT study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4,7-Dichloro-1,10-phenanthroline | C12H6Cl2N2 | CID 219391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

4,7-Dichloro-5-methyl-1,10-phenanthroline: A Predictive Technical Guide to Potential Applications

Abstract

4,7-Dichloro-5-methyl-1,10-phenanthroline is a strategically substituted aromatic chelating ligand. While extensive research on this specific molecule is nascent, its structural motifs—a rigid phenanthroline core, electron-withdrawing chloro groups, and a sterically influential methyl group—provide a strong basis for predicting its utility across diverse chemical disciplines. This guide synthesizes established principles of coordination chemistry and materials science to forecast the potential applications of this ligand. We will explore its promise in catalysis, photochemistry, and medicinal chemistry, offering insights into the causal relationships between its unique substitution pattern and its anticipated functional properties. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a theoretical framework and actionable experimental designs to unlock the potential of this versatile molecule.

Introduction to this compound: A Molecule of Designed Potential

The 1,10-phenanthroline scaffold is a cornerstone of coordination chemistry, prized for its rigid, planar structure and potent bidentate chelation of metal ions.[1][2] Functionalization of the phenanthroline core is a powerful strategy to modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their reactivity, photophysics, and biological activity.[3]

The subject of this guide, this compound, presents a compelling combination of substituents:

-

4,7-Dichloro Substituents: The two chlorine atoms are strongly electron-withdrawing groups. Their presence is expected to decrease the electron density on the phenanthroline ring system and lower the energy of its π* orbitals.[4] This electronic perturbation significantly impacts the ligand's basicity and the redox potential of its metal complexes.[4]

-

5-Methyl Substituent: The methyl group, positioned between the two nitrogen atoms and adjacent to a chloro-substituted pyridine ring, introduces both electronic and steric effects. Electronically, it is a mild donating group. Sterically, its proximity to the coordination sphere can influence the geometry and stability of resulting metal complexes.[5]

This unique electronic and steric profile suggests that this compound is not a mere analogue of existing ligands but a platform for novel chemical properties.

Predicted Physicochemical Properties

| Property | Predicted Characteristic | Rationale |

| Basicity | Lower than unsubstituted phenanthroline | The strong inductive effect of the two chloro groups reduces the electron density on the nitrogen atoms, decreasing their ability to accept a proton.[4] |

| Metal Complex Stability | Potentially high, with nuanced steric factors | The fundamental chelating ability of the phenanthroline core ensures strong binding.[2] However, the 5-methyl group may introduce steric strain, influencing coordination geometry and stability depending on the metal ion's size.[5] |

| Solubility | Moderate in organic solvents | The planar aromatic core suggests solubility in solvents like dichloromethane, chloroform, and DMF. The presence of polar C-Cl bonds and a nonpolar methyl group provides a balanced character. |

| Redox Potential of Complexes | Higher oxidation potentials for metal centers | The electron-withdrawing nature of the chloro-substituents will stabilize lower oxidation states of a coordinated metal, making it more difficult to oxidize (i.e., a higher M(II)/M(III) potential).[5] |

Synthesis Strategy

While a specific synthesis for this compound is not widely published, a plausible synthetic route can be adapted from established methods for creating substituted phenanthrolines.[6] A common approach involves a modified Skraup or Friedländer condensation.

Workflow for a Potential Synthesis Route

Caption: A potential Skraup-type synthesis pathway.

Potential Application in Photocatalysis and Materials Science

The electronic properties endowed by the chloro-substituents make this ligand a prime candidate for applications in photochemistry and materials science, particularly in the development of photocatalysts and luminescent materials.

Ruthenium(II) and Iridium(III) Complexes for Photoredox Catalysis

Ruthenium(II) and Iridium(III) complexes with polypyridyl ligands are workhorses in photoredox catalysis.[7] The performance of these catalysts is critically dependent on the ligand's ability to tune the complex's excited-state properties.

Causality Behind the Choice:

-

Electron-Withdrawing Ligands: The 4,7-dichloro substitution will lower the energy of the ligand's LUMO (Lowest Unoccupied Molecular Orbital). In a Ru(II) complex, this is predicted to cause a red-shift in the metal-to-ligand charge transfer (MLCT) absorption band, potentially allowing for the use of lower-energy visible light for excitation.[8]

-

Increased Oxidizing Power: A lower LUMO on the ligand leads to a more strongly oxidizing excited state for the complex. This enhanced oxidizing potential could enable challenging oxidative quenching cycles in catalytic reactions that are inaccessible with standard phenanthroline ligands.[7]

Experimental Protocol: Synthesis and Characterization of a Ru(II) Complex

-

Synthesis:

-

Reflux 1 equivalent of Ru(bpy)₂Cl₂ with 1.1 equivalents of this compound in an ethanol/water mixture for 4-6 hours.

-

Monitor the reaction by TLC or UV-Vis spectroscopy.

-

Precipitate the crude product by adding an aqueous solution of NH₄PF₆.

-

Purify the resulting ₂ complex by column chromatography on alumina or silica gel.

-

-

Characterization:

-

Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Record UV-Vis absorption and emission spectra in acetonitrile to determine the λₘₐₓ of the MLCT band and the emission properties.

-

Use cyclic voltammetry to measure the ground and excited-state redox potentials and compare them to the benchmark [Ru(bpy)₃]²⁺ complex.

-

-

Validation:

-

The key validation is a significant anodic shift (>100 mV) in the first reduction potential compared to [Ru(bpy)₃]²⁺, confirming the electron-withdrawing effect.

-

A bathochromic (red) shift in the MLCT absorption peak would also validate the electronic tuning.

-

Potential Application in Homogeneous Catalysis

Beyond photoredox catalysis, the ligand's unique steric and electronic profile suggests utility in transition metal-catalyzed cross-coupling and oxidation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In reactions like Suzuki, Heck, and Sonogashira couplings, the ligand's role is to stabilize the palladium catalyst and modulate its reactivity.[9]

Causality Behind the Choice:

-

Enhanced Stability: The strong σ-donating ability of the phenanthroline nitrogens provides a stable complex, but the overall electron-deficient nature of the ligand can promote reductive elimination, the final step in many cross-coupling cycles. This can lead to faster catalyst turnover.

-

Steric Influence: The 5-methyl group provides steric bulk near the metal center. This can favor the formation of monoligated palladium species, which are often the active catalysts, and can also influence the regioselectivity of certain reactions.

Workflow for a Suzuki Coupling Test Reaction

Caption: Experimental workflow for evaluating catalytic activity.